Cas no 118752-27-5 (2,9-dimethyl-5-nitro-1,10-phenanthroline)

2,9-Dimethyl-5-nitro-1,10-phenanthroline is a heterocyclic compound featuring a phenanthroline core substituted with methyl groups at the 2 and 9 positions and a nitro group at the 5 position. This structure enhances its chelating properties, making it useful as a ligand in coordination chemistry, particularly for transition metal complexes. The electron-withdrawing nitro group and sterically hindered methyl substituents influence its reactivity and binding selectivity. It is valued in catalytic applications, photophysical studies, and materials science due to its stable coordination and tunable electronic properties. The compound’s purity and well-defined structure ensure reproducibility in synthetic and analytical applications.
2,9-dimethyl-5-nitro-1,10-phenanthroline structure
118752-27-5 structure
商品名:2,9-dimethyl-5-nitro-1,10-phenanthroline
CAS番号:118752-27-5
MF:C14H11N3O2
メガワット:253.256
CID:2615893
PubChem ID:379764

2,9-dimethyl-5-nitro-1,10-phenanthroline 化学的及び物理的性質

名前と識別子

    • 2,9-dimethyl-5-nitro-1,10-phenanthroline
    • 1,10-Phenanthroline, 2,9-dimethyl-5-nitro-
    • 5-Nitro-2,9-Dimethyl-1,10-Phenanthroline
    • DTXSID90327536
    • SCHEMBL8548121
    • MFCD30471399
    • NSC-664736
    • CS-0203373
    • E10330
    • ZZKNDQYPXPYVNS-UHFFFAOYSA-N
    • 5-Nitro-2,10-Phenanthroline
    • 118752-27-5
    • SY294797
    • NSC664736
    • 5-(Hydroxy(oxido)amino)-2,9-dimethyl[1,10]phenanthroline
    • インチ: InChI=1S/C14H11N3O2/c1-8-3-5-10-7-12(17(18)19)11-6-4-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3
    • InChIKey: ZZKNDQYPXPYVNS-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C=CC(=N3)C

計算された属性

  • せいみつぶんしりょう: 253.085126602g/mol
  • どういたいしつりょう: 253.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 0
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 71.6Ų

2,9-dimethyl-5-nitro-1,10-phenanthroline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A731902-1g
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
1g
$477.0 2025-02-19
Chemenu
CM586978-250mg
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 95%+
250mg
$193 2023-11-23
1PlusChem
1P01EHFM-100mg
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
100mg
$95.00 2023-12-26
1PlusChem
1P01EHFM-1g
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
1g
$448.00 2023-12-26
A2B Chem LLC
AX54594-1g
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
1g
$382.00 2024-04-20
Ambeed
A731902-100mg
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
100mg
$105.0 2025-02-19
Ambeed
A731902-250mg
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
250mg
$177.0 2025-02-19
abcr
AB595118-250mg
2,9-Dimethyl-5-nitro-1,10-phenanthroline; .
118752-27-5
250mg
€332.20 2024-07-24
1PlusChem
1P01EHFM-250mg
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
250mg
$161.00 2023-12-26
A2B Chem LLC
AX54594-250mg
2,9-Dimethyl-5-nitro-1,10-phenanthroline
118752-27-5 97%
250mg
$142.00 2024-04-20

2,9-dimethyl-5-nitro-1,10-phenanthroline 関連文献

2,9-dimethyl-5-nitro-1,10-phenanthrolineに関する追加情報

Introduction to 2,9-dimethyl-5-nitro-1,10-phenanthroline (CAS No. 118752-27-5)

2,9-dimethyl-5-nitro-1,10-phenanthroline, identified by the Chemical Abstracts Service Number (CAS No.) 118752-27-5, is a specialized organic compound that has garnered significant attention in the field of chemobiology and pharmaceutical research. This heterocyclic aromatic compound, featuring a nitro group and methyl substitutions on the phenanthroline backbone, exhibits unique electronic and photophysical properties that make it a valuable candidate for various applications, particularly in sensing technologies and catalytic processes.

The molecular structure of 2,9-dimethyl-5-nitro-1,10-phenanthroline consists of a phenanthroline core with two methyl groups at the 2- and 9-positions and a nitro group at the 5-position. This arrangement imparts distinct spectroscopic characteristics, including absorption and emission maxima that are tunable depending on the solvent environment and pH conditions. These properties have been exploited in the development of fluorescent probes for bioimaging applications, where the compound's ability to emit light in the visible spectrum makes it highly suitable for cellular studies.

Recent advancements in the utilization of 2,9-dimethyl-5-nitro-1,10-phenanthroline have focused on its role as a ligand in coordination chemistry. The compound's ability to form stable complexes with transition metals has opened up avenues for exploring its potential as a catalyst in organic transformations. For instance, studies have demonstrated its efficacy in facilitating cross-coupling reactions and oxidation processes under mild conditions, which aligns with the growing demand for sustainable and efficient synthetic methodologies.

In the realm of biochemistry, 2,9-dimethyl-5-nitro-1,10-phenanthroline has been investigated for its interaction with biological targets. Its nitro group can participate in redox reactions, making it a promising candidate for developing redox-sensitive probes that can track oxidative stress in biological systems. Additionally, its phenanthroline moiety is known to bind metal ions selectively, which has implications for designing sensors that can detect metal ions in biological fluids with high sensitivity.

The synthesis of 2,9-dimethyl-5-nitro-1,10-phenanthroline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the nitro group at the 5-position is particularly critical and often necessitates careful optimization to avoid side reactions. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both reaction times and waste generation—a key consideration in modern pharmaceutical research.

From an industrial perspective, 2,9-dimethyl-5-nitro-1,10-phenanthroline holds promise for applications beyond academic research. Its stability under various environmental conditions makes it suitable for use in industrial sensors and materials science. Furthermore, its fluorescence properties have been leveraged in the development of optoelectronic materials that could enhance the performance of light-emitting diodes (LEDs) and other display technologies.

The compound's versatility also extends to environmental science, where it has been explored as a potential tool for detecting pollutants. Its ability to bind with certain metal ions can be harnessed to develop cost-effective methods for monitoring water quality. This application is particularly relevant given the increasing awareness of heavy metal contamination in aquatic ecosystems.

In conclusion,2,9-dimethyl-5-nitro-1,10-phenanthroline (CAS No. 118752-27-5) is a multifaceted compound with a broad spectrum of potential applications. Its unique structural features and functional properties make it an invaluable asset in chemobiology、pharmaceutical research、catalysis、bioimaging,and environmental monitoring。 As research continues to uncover new uses for this compound,its significance is expected to grow further,driving innovation across multiple scientific disciplines.

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